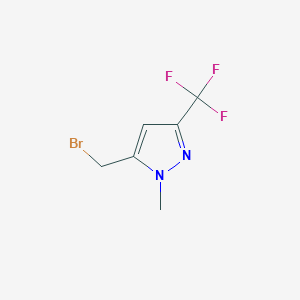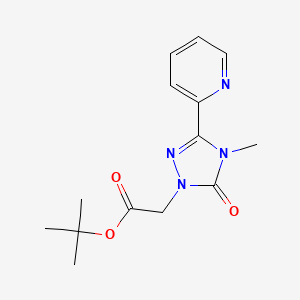![molecular formula C17H20N2O3S B2955515 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide CAS No. 428822-72-4](/img/structure/B2955515.png)
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
This compound has been explored for its potential in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed for use as antimicrobial agents. The study involved synthesizing various derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives, through reactions with N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Detection of Carbonyl Compounds
A novel application involves the use of 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide as a molecular probe for the sensitive detection of carbonyl compounds (i.e., aldehydes and ketones) in environmental water samples. This research highlighted the compound's utility in trace measurement, demonstrating low limits of detection for formaldehyde and other carbonyls, making it valuable for environmental monitoring (Houdier et al., 2000).
Antimicrobial and Genotoxic Properties
Further research into benzoimidazole derivatives, structurally related to 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide, showed antimicrobial and genotoxic activities. These studies contribute to understanding the chemical's bioactivity, laying the groundwork for potential therapeutic uses (Benvenuti et al., 1997).
Lead Development in Antimalarial Activity
Research on derivatives of this compound for antimalarial activity provided insights into quantitative structure-activity relationships, leading to the development of compounds with promising antimalarial properties against various Plasmodium species. This indicates its potential for therapeutic applications in malaria treatment (Werbel et al., 1986).
Immunomodulating Effects on Tumor Response
A novel synthetic compound, CL 259,763, structurally related to this compound, showed the capability to modify the reactivity of lymphoid cell populations in response to tumor growth. This compound enhanced the immune response to tumors, indicating its potential in cancer therapy (Wang et al., 2004).
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to determine its mechanism of action .
Propriétés
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-7-9-16(10-8-13)23(21,22)19(3)12-17(20)18-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNDWXKLWNAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

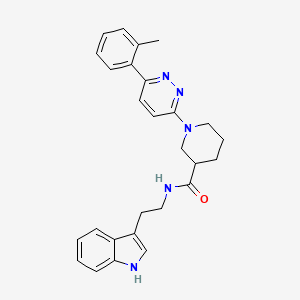
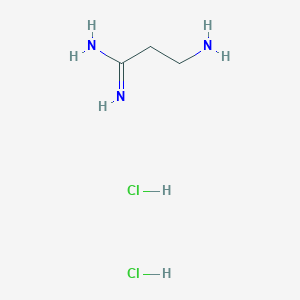
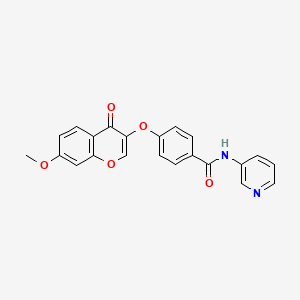

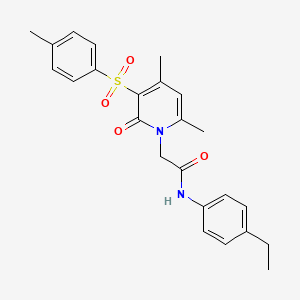
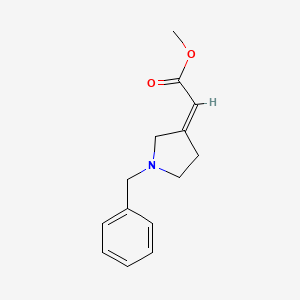
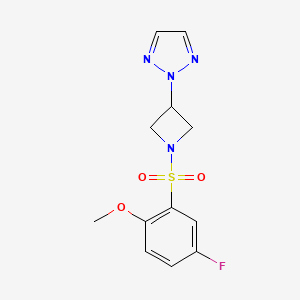
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)

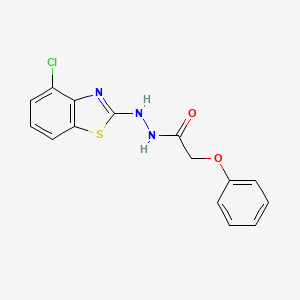

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)
